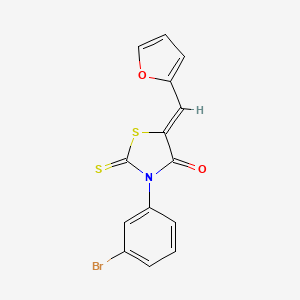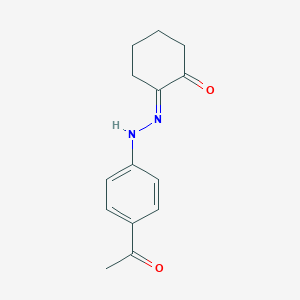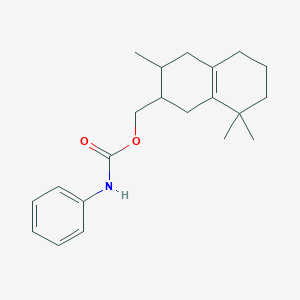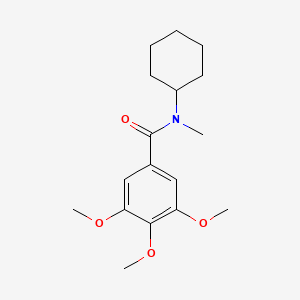
3-(3-bromophenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
3-(3-bromophenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one, also known as BFT, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. BFT is a heterocyclic compound that contains sulfur, nitrogen, oxygen, and bromine atoms. This compound has been synthesized using different methods and has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that 3-(3-bromophenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and DNA topoisomerase II, which is involved in DNA replication and repair. 3-(3-bromophenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and inhibiting the expression of Bcl-2.
Biochemical and Physiological Effects:
3-(3-bromophenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-bacterial activities. 3-(3-bromophenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to induce apoptosis in cancer cells and inhibit the activity of enzymes involved in DNA replication and repair. In addition, 3-(3-bromophenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to be a potential fluorescent probe and modulator of enzyme activity.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(3-bromophenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potential as a fluorescent probe and modulator of enzyme activity. 3-(3-bromophenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities, making it a promising candidate for drug development. However, one of the limitations of using 3-(3-bromophenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potential toxicity, which needs to be further studied and evaluated.
Future Directions
There are several future directions for the study of 3-(3-bromophenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one, including:
1. Further studies on the mechanism of action of 3-(3-bromophenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one, including its interactions with enzymes and other biomolecules.
2. Evaluation of the potential toxicity of 3-(3-bromophenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one and its derivatives.
3. Development of 3-(3-bromophenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one-based fluorescent probes for imaging applications.
4. Synthesis and evaluation of 3-(3-bromophenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one-based metal complexes and nanoparticles for material science applications.
5. Development of 3-(3-bromophenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one-based drugs for the treatment of inflammatory diseases, cancer, and bacterial infections.
In conclusion, 3-(3-bromophenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has shown promising results in various scientific studies. 3-(3-bromophenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has potential applications in medicinal chemistry, material science, and biochemistry. Further studies are needed to fully understand the mechanism of action of 3-(3-bromophenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one and its potential toxicity. 3-(3-bromophenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one-based fluorescent probes, metal complexes, and drugs have potential applications in imaging, material science, and drug development.
Scientific Research Applications
3-(3-bromophenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, 3-(3-bromophenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. In material science, 3-(3-bromophenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been used as a precursor for the synthesis of metal complexes and nanoparticles. In biochemistry, 3-(3-bromophenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential as a fluorescent probe and as a modulator of enzyme activity.
properties
IUPAC Name |
(5Z)-3-(3-bromophenyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO2S2/c15-9-3-1-4-10(7-9)16-13(17)12(20-14(16)19)8-11-5-2-6-18-11/h1-8H/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMYUUSCSUAPQZ-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=CO3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)/C(=C/C3=CC=CO3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(2-methoxyphenoxy)butyl]pyrrolidine](/img/structure/B3846498.png)



![1-[4-(2-methoxyphenoxy)butyl]piperidine](/img/structure/B3846521.png)
![3-[4-(4-nitrophenoxy)butyl]-2,4-pentanedione](/img/structure/B3846525.png)
![1-[4-(2,4-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B3846527.png)
![4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3846542.png)
![4-[6-(2,5-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3846543.png)
![1-[6-(2-fluorophenoxy)hexyl]-1H-imidazole](/img/structure/B3846557.png)

![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-{[2-chloro-5-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B3846569.png)
![4-[5-(2-fluorophenoxy)pentyl]morpholine](/img/structure/B3846576.png)